Home > Products > Screening Compounds P95706 > 3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile - 2379983-75-0

3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile

Catalog Number: EVT-3086706
CAS Number: 2379983-75-0
Molecular Formula: C21H20N6O
Molecular Weight: 372.432
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

  • Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). It was identified as a clinical candidate for the treatment of neurological and psychiatric disorders. AMG 579 demonstrated significant in vivo target occupancy and efficacy in preclinical models. []
  • Relevance: This compound, like the target compound 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile, features a piperidine ring directly attached to a pyrazine ring. Additionally, both compounds have an extended aromatic system linked to the pyrazine ring, highlighting a common structural motif. []

3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075)

  • Compound Description: DB07075 showed potential as an inhibitor of Cancer Osaka Thyroid Kinase (COT) based on molecular docking and in silico ADMET studies. This compound exhibited favorable binding interactions with the target protein and desirable pharmacokinetic properties. []
  • Relevance: While the core structure differs, DB07075 and the target compound 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile both contain a piperidine ring substituted at the 4-position with a linker that ultimately leads to an aromatic system. This shared structural feature suggests they might exhibit similar binding properties to certain targets. []
  • Compound Description: This compound, disclosed in a patent, is suggested for use in pharmaceutical compositions intended for the treatment of proliferative diseases, including cancer. []
  • Relevance: The compound shares the key pyrazine-2-carbonitrile moiety with the target compound 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile. This structural similarity suggests that they might belong to a similar chemical class and potentially exhibit overlapping biological activity profiles. []

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

  • Compound Description: R-VK4-40 is a novel dopamine D3 receptor antagonist with potential for treating opioid and cocaine use disorders. It demonstrates good selectivity for the D3 receptor and has a favorable cardiovascular safety profile. []
  • Relevance: Even though their core structures differ, both R-VK4-40 and the target compound 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile exemplify a common strategy in medicinal chemistry: incorporating a piperidine or piperazine ring as a basic amine to modulate a molecule's pharmacological properties and potentially enhance target binding. []

(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

  • Compound Description: R-VK4-116 is another newly developed dopamine D3 receptor antagonist, structurally similar to R-VK4-40. It shows promise as a potential therapeutic for opioid and cocaine use disorders due to its selectivity and lack of adverse cardiovascular effects. []
  • Relevance: Like R-VK4-40, the presence of the piperazine ring in R-VK4-116 makes it structurally reminiscent of the target compound 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile, as both piperidine and piperazine are commonly used cyclic amines in drug design to improve pharmacological profiles. []

2-(2-((1r,4r)-4-(2-oxo-2-(quinolin-4-yl)ethyl)cyclohexyl)ethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (SB-277,011A)

  • Relevance: This compound highlights the importance of structural variations within a chemical class. While both SB-277,011A and the target compound 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile might target similar biological pathways due to their shared focus on heterocyclic aromatic systems and nitrile groups, the specific arrangement and substituents lead to distinct pharmacological and safety profiles. []

6-ethyl-3-({3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-(tetrahydro-2H-pyran-4-ylamino)pyrazine-2-carboxamide

  • Compound Description: This compound displays potent immunostimulatory activity and is proposed as a potential active ingredient in pharmaceutical compositions for cancer immunotherapy and/or general immunostimulation. []
  • Relevance: Both this compound and the target compound 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carboxamide share a pyrazine-2-carboxamide core, marking them as potentially belonging to a similar chemical class. The presence of additional piperidine and piperazine rings in both structures further emphasizes this connection and suggests they may share similar binding modes with certain targets. []

Properties

CAS Number

2379983-75-0

Product Name

3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile

IUPAC Name

3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile

Molecular Formula

C21H20N6O

Molecular Weight

372.432

InChI

InChI=1S/C21H20N6O/c22-13-19-21(24-9-8-23-19)27-10-6-16(7-11-27)14-28-20-12-18(25-15-26-20)17-4-2-1-3-5-17/h1-5,8-9,12,15-16H,6-7,10-11,14H2

InChI Key

SZCPXWOBYQWGPF-UHFFFAOYSA-N

SMILES

C1CN(CCC1COC2=NC=NC(=C2)C3=CC=CC=C3)C4=NC=CN=C4C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.